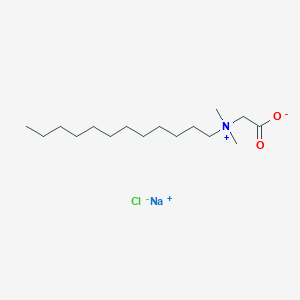

(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt

Cat. No. B081713

Key on ui cas rn:

11140-78-6

M. Wt: 329.9 g/mol

InChI Key: DNZYZBVDWVPWLM-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04154744

Procedure details

To a three-necked flask equipped with a condenser and a stirrer were added 5 g (0.028 mole) of a commercially available D-(-)-fructose and a surface active agent, 82.3 mg (0.00028 mole) of lauryldimethylbetaine. Then, 5 ml of water and 30 ml of toluene were added thereto and the mixture was stirred. Thereafter, a molar excess of hydrogen chloride was passed through the mixture at room temperature for about 30 minutes with thorough stirring. After the reaction was continued at room temperature for a further 3 hours, the upper toluene layer was separated from the lower aqueous layer. Thirty milli-liters of toluene and the above surface active agent in the same amount as above were then freshly added to the aqueous layer. After the reaction was carried out at room temperature for 3 hours, the upper toluene layer was again separated. This toluene extraction operation was repeated three times in total. All the toluene layers were combined and filtered through Celite. The filtrate was neutralized with an aqueous sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate and concentrated. Thus, about 2.9 g of 5-chloromethylfurfural was obtained as a crude product.

Name

D-(-)-fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11]O)[OH:10])O)O)=O.CCCCCCCCCCCC[N+](CC([O-])=O)(C)C.[Na+].[Cl-:33].O.Cl>C1(C)C=CC=CC=1>[Cl:33][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1 |f:1.2.3|

|

Inputs

Step One

|

Name

|

D-(-)-fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Two

|

Name

|

|

|

Quantity

|

82.3 mg

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-].[Na+].[Cl-]

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a three-necked flask equipped with a condenser and a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the upper toluene layer was separated from the lower aqueous layer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thirty milli-liters of toluene and the above surface active agent in the same amount as above were then freshly added to the aqueous layer

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After the reaction was carried out at room temperature for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the upper toluene layer was again separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This toluene extraction operation

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC1=CC=C(C=O)O1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.9 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |